Dolutegravir

Catalog No.
S548938
CAS No.
1051375-16-6
M.F
C20H19F2N3O5
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dolutegravir

CAS Number

1051375-16-6

Product Name

Dolutegravir

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

Molecular Formula

C20H19F2N3O5

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1

InChI Key

RHWKPHLQXYSBKR-BMIGLBTASA-N

SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Solubility

Slightly soluble

Synonyms

GSK1349572;GSK 1349572

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Dolutegravir is an antiretroviral medication used primarily in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. It belongs to the class of drugs known as integrase strand transfer inhibitors (INSTIs). The compound works by inhibiting the integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome. By blocking this step, dolutegravir prevents the replication of the virus within the host cells, thereby reducing viral load and improving immune function in infected individuals. Its chemical formula is C20H19F2N3O5C_{20}H_{19}F_{2}N_{3}O_{5}, with a molecular weight of approximately 419.38 g/mol .

Dolutegravir works by inhibiting the HIV integrase enzyme, a vital step in the HIV replication cycle. The virus integrates its genetic material (viral DNA) into the host cell's DNA to replicate. DTG binds to the integrase enzyme, preventing it from mediating this integration process, effectively stopping viral replication and reducing the HIV viral load in the body [].

Dolutegravir is generally well-tolerated, but some side effects may occur, including headache, fatigue, nausea, and diarrhea []. In rare cases, it can cause severe allergic reactions or liver problems [].

Antiviral Efficacy

Dolutegravir is an integrase strand transfer inhibitor (INSTI) medication that demonstrates potent antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1). Studies have shown its effectiveness in both treatment-naive and treatment-experienced individuals:

  • Treatment-naive: The ODYSSEY trial, a randomized controlled study, compared dolutegravir-based first-line antiretroviral therapy (ART) with standard care in children and adolescents. The results showed a significant advantage for dolutegravir, with a roughly 40% lower risk of treatment failure compared to standard care [].
  • Treatment-experienced: Dolutegravir has also shown efficacy in individuals who have previously received other antiretroviral treatments. Research suggests its potential benefit in patients who have experienced failure with other INSTIs like raltegravir or elvitegravir, particularly when combined with at least two active backbone agents [].

Advantages in Treatment Regimens

Dolutegravir offers several advantages that make it a valuable tool in HIV treatment:

  • High genetic barrier to resistance: Dolutegravir possesses a high genetic barrier to resistance, meaning mutations in the HIV virus are less likely to render the drug ineffective []. This is crucial for maintaining long-term viral suppression and preventing treatment failure.
  • Favorable tolerability profile: Dolutegravir is generally well-tolerated, with a low frequency of side effects [, ]. This contributes to improved adherence to treatment regimens, which is essential for optimal outcomes.
  • Simplified dosing: Dolutegravir requires a once-daily dosage for most individuals, further improving adherence and simplifying treatment management [].

These characteristics make dolutegravir a preferred option for first-line and second-line ART in various guidelines, including those from the World Health Organization (WHO) [].

Ongoing research

While dolutegravir has established itself as a cornerstone of HIV treatment, research continues to explore its potential applications and optimize its use:

  • Long-term safety and efficacy: Ongoing studies are investigating the long-term safety and efficacy of dolutegravir, particularly in specific populations like pregnant women and children [, ].
  • Combination therapies: Researchers are exploring the effectiveness of dolutegravir in combination with other antiretroviral agents to develop even more potent and effective treatment regimens.
  • Drug-drug interactions: Further research is needed to fully understand potential drug-drug interactions involving dolutegravir, especially with medications commonly used for other conditions [].
During its metabolism and synthesis:

  • Glucuronidation: The primary metabolic pathway involves glucuronidation by UDP-glucuronosyltransferase 1A1, resulting in the formation of a glucuronide metabolite .
  • Oxidation: A secondary pathway involves oxidation by cytochrome P450 3A4, contributing to its metabolic profile .
  • Defluorination and Conjugation: There is also a sequential oxidative defluorination followed by glutathione conjugation that leads to inactive metabolites .

The synthesis of dolutegravir derivatives has also been explored, involving various condensation reactions and cyclization steps to produce compounds with enhanced biological activity .

Dolutegravir exhibits high potency against HIV-1, with an effective concentration (EC50) ranging from 0.5 nM to 2.1 nM in vitro . It has a unique ability to maintain its binding affinity to integrase despite conformational changes in the enzyme, which contributes to its effectiveness against strains resistant to other antiretroviral drugs. Its half-life is approximately 14 hours, allowing for once-daily dosing, which enhances patient compliance .

Dolutegravir can be synthesized through several methods:

  • Conventional Synthesis: Initial steps involve the condensation of methyl 4-methoxyacetoacetate with various amines and subsequent cyclization reactions to form key intermediates .
  • Microreactor Technology: Recent advancements have utilized microreactor technology for selective demethylation processes in dolutegravir synthesis, improving efficiency and selectivity in producing the active compound .
  • Click Chemistry: The use of click chemistry has been explored for synthesizing dolutegravir derivatives that exhibit additional biological activities, such as anti-tumor properties .

Dolutegravir is primarily used in the treatment of HIV-1 infections and is often combined with other antiretroviral agents to enhance therapeutic efficacy. It is also being investigated for potential applications beyond HIV treatment, including anti-tumor activity through synthesized derivatives that show promise against certain cancer cell lines .

Compound NameClassPotency (EC50)Unique Features
RaltegravirIntegrase Inhibitor~3.3 nMFirst generation INSTI; lower resistance barrier
ElvitegravirIntegrase Inhibitor~6 nMRequires booster for effective dosing
BictegravirIntegrase Inhibitor~0.6 nMEnhanced potency and resistance profile

Dolutegravir stands out due to its high potency, favorable pharmacokinetics, and lower susceptibility to resistance compared to its predecessors like raltegravir and elvitegravir . Its ability to dissociate slowly from integrase-DNA complexes further contributes to its effectiveness against resistant viral strains.

The retrosynthetic analysis of dolutegravir reveals a complex tricyclic structure that requires strategic disconnection at key positions to identify suitable synthetic intermediates [1] [2]. The most effective retrosynthetic approach involves the disconnection of the molecule into three main structural units: the pyridinone core (Ring A), the oxazine ring system (Ring B), and the difluorobenzyl amide substituent [3] [4].

The primary retrosynthetic strategy begins with the identification of benzyl-protected pyran as a readily available starting material that can undergo ring-opening transformation to generate the pyridinone scaffold [1] [3]. This approach represents a significant departure from earlier medicinal chemistry routes that required numerous synthetic steps and resulted in low overall yields of approximately 2% [2]. The key intermediate scaffolds include benzyl-protected pyran, pyridinone diester, pyridinone acid, aldehyde intermediate, tricyclic acid, and benzyl dolutegravir [1] [3].

The benzyl-protected pyran starting material possesses two electron-withdrawing carbonyls at positions 2 and 5, creating electrophilic centers that facilitate the 4-pyrone ring-opening transformation [1]. This structural feature enables the formation of the pyridinone ring through nucleophilic attack by aminoacetaldehyde dimethyl acetal, followed by cyclization in the presence of a suitable base [1] [3]. The retrosynthetic analysis demonstrates that the expensive fluorinated reagent 2,4-difluorobenzylamine can be introduced at a later stage of the synthesis, reducing overall production costs [1] [3].

A convergent strategy has been developed that starts from 3-(R)-amino-1-butanol and builds up the BC ring system in 76% isolated yield over four steps [12]. This approach constructs Ring A through a one-pot 1,4-addition to diethyl-(2E/Z)-2-(ethoxymethylidene)-3-oxobutandioate followed by regioselective cyclization [12] [23]. The retrosynthetic analysis reveals that the highly functionalized tricyclic structure can be efficiently assembled through this convergent approach, which enables multikilogram scale manufacturing [12] [25].

Key IntermediateStructural FeaturesSynthetic ChallengeSuccess Factors
Benzyl-protected pyran (2)Protected hydroxyl, two ester groupsRing-opening transformationControlled nucleophilic attack
Pyridinone diester (3)Pyridone ring, dimethyl esterRegioselective cyclizationBase selection and temperature
Pyridinone acid (4)Selective monohydrolysis productSelective ester hydrolysisWater as cosolvent
Aldehyde intermediate (5)Acetal deprotection productControlled deprotectionAcid strength optimization
Tricyclic acid (6)Tricyclic core structureStereoselective cyclizationChiral amino alcohol control
Benzyl dolutegravir (7)Protected final intermediateAmide bond formationCoupling reagent selection

Continuous Flow Synthesis vs. Batch Process Optimization

The development of continuous flow synthesis methodologies for dolutegravir represents a significant advancement in pharmaceutical manufacturing technology, offering substantial improvements over traditional batch processes [1] [3] [5]. Continuous flow chemistry provides enhanced mixing through high surface area-to-volume ratios and enables precise temperature control through the ability to heat solvents well past their boiling points [1] [5].

The continuous flow synthesis of dolutegravir starts from benzyl-protected pyran via six chemical transformations using continuous flow reactors [1] [3]. The most significant advantage of the flow process includes the reduction of overall reaction time from 34.5 hours in batch to 14.5 minutes, representing a 142-fold improvement in process efficiency [1]. The first step reaction time was reduced from 18.5 hours to 2 minutes, achieving a 555-fold improvement while increasing the yield from 86% isolated yield in batch to 97% yield by high-performance liquid chromatography analysis [1].

Temperature optimization in continuous flow systems has proven crucial for achieving high yields and selectivity [1]. The formation of pyridinone intermediate was found to be thermodynamically favored at elevated temperatures, with optimal results obtained at 100°C in 20 minutes, yielding 95% by high-performance liquid chromatography analysis [1]. The use of backpressure regulators enables operation at elevated temperatures while maintaining system stability and preventing solvent boiling [1].

Solvent selection studies revealed that polar protic solvents, particularly methanol, provide the highest yields of 96% by high-performance liquid chromatography analysis [1]. The trend indicates that alcoholic solvents are most effective, with yields decreasing as the polarity of the alcoholic solvent decreases with increasing chain length [1]. Alternative green solvents such as 2-methyltetrahydrofuran, manufactured from renewable resources, offer environmental advantages with more than 97% reduction in emissions compared to typical tetrahydrofuran [1].

The selective monohydrolysis reaction of pyridinone diester in continuous flow systems demonstrates remarkable improvements over batch processes [1]. Using potassium hydroxide as the base in a methanol-water cosolvent system (2:9 ratio), the reaction achieves 100% yield by high-performance liquid chromatography analysis in 1 minute residence time at 100°C, compared to 64% isolated yield in 4.5 hours using lithium hydroxide in batch [1].

ParameterBatch ProcessContinuous FlowImprovement Factor
Overall Reaction Time34.5 hours14.5 minutes142x faster
First Step Reaction Time18.5 hours2 minutes555x faster
Pyridinone 3 Yield86% isolated yield97% yield (HPLC)13% increase
Temperature ControlRoom temperature100°C with pressure controlBetter thermal control
Reagent ConsumptionLarge excess requiredReduced equivalents50% reduction
Process IntensificationLimitedHigh surface area-to-volume ratioSignificant enhancement
Telescoping CapabilityNot possibleMultiple steps telescopedEnabled

The telescoping of multiple synthetic steps represents another key advantage of continuous flow synthesis [1] [5]. The ability to combine sequential reactions without intermediate isolation enables greater throughput and reduces overall process complexity [5]. This approach has been successfully demonstrated in the synthesis of dolutegravir, where multiple steps can be performed in series using different flow reactors [1] [5].

Catalytic Systems for Stereoselective Transformations

The synthesis of dolutegravir requires several catalytic systems to achieve the necessary stereoselective transformations and functional group manipulations [4] [12] [22]. Magnesium bromide has emerged as a highly effective catalyst for the regioselective cyclization step, promoting intramolecular cyclization with high chemoselectivity [22] [23]. The magnesium bromide-promoted cyclization achieves 65% yield with excellent selectivity for the formation of the pyridinone diester intermediate [22].

The mechanism of magnesium bromide-catalyzed cyclization involves coordination of the metal center to the carbonyl oxygen atoms, activating the electrophilic carbon centers for nucleophilic attack [22]. This coordination enhances the regioselectivity of the cyclization reaction and prevents the formation of undesired regioisomers [22]. The use of magnesium bromide ethyl etherate provides improved handling characteristics while maintaining the high catalytic activity [23].

Titanium cation-exchanged montmorillonite represents an innovative heterogeneous catalyst system for the deprotection step in dolutegravir synthesis [27]. This solid acid catalyst enables the conversion of intermediate compounds in a microfluidized bed reactor system, achieving 95% yield of the desired product [27]. The heterogeneous nature of the catalyst facilitates easy separation and recovery, contributing to more sustainable manufacturing processes [27].

The palladium-catalyzed amidation methodology provides an alternative approach for introducing the amide functionality in dolutegravir synthesis [25] [26]. This synthetic method includes a scalable oxidation process of maltol and palladium-catalyzed amidation for introduction of the amide moiety, leading to a practical manufacturing method in short synthetic steps [25]. However, the use of expensive palladium reagents such as tetrakis(triphenylphosphine)palladium limits the industrial applicability of this approach [29].

Carbonyl diimidazole has proven highly effective for carboxylic acid activation in continuous flow systems [1]. The use of carbonyl diimidazole enables room temperature activation of carboxylic acids with 100% efficiency, facilitating subsequent amide bond formation [1]. This approach represents a significant improvement over traditional acid chloride formation methods that require harsh conditions and generate corrosive byproducts [1].

The COMU coupling reagent system provides rapid and efficient amide bond formation in continuous flow processes [1]. The amidation reaction using COMU achieves 100% yield by high-performance liquid chromatography analysis in only 1.5 minutes total residence time at room temperature [1]. This represents a dramatic improvement over batch processes that require 4.5 hours to achieve 66% isolated yield [1].

Catalyst TypeApplicationYield/SelectivityAdvantagesLimitations
Magnesium Bromide (MgBr2)Regioselective cyclization65% yield with high selectivityHigh chemoselectivityRequires anhydrous conditions
Titanium Cation-Exchanged MontmorilloniteMicrofluidized bed deprotection95% yieldEasy catalyst separationSintering at high temperatures
Palladium ComplexesCarbonylation-amidationGood yields but expensiveEffective but costlyHigh cost for industrial use
Carbonyl Diimidazole (CDI)Carboxylic acid activation100% activation efficiencyRoom temperature operationLimited to specific substrates
COMU Coupling ReagentAmide bond formation100% yield (HPLC)Rapid reaction (1.5 min)Requires anhydrous solvents
Acidic Resin CatalystsAcetal deprotection33-48% selectivityHeterogeneous catalystComplex byproduct formation

The development of diastereomeric approaches to chiral nonracemic tricyclic ring systems has been crucial for achieving the required stereochemistry in dolutegravir [13]. The inherent hemiaminal ring fusion stereocenter within the tricyclic scaffold enables substrate-controlled diastereoselective synthesis, where chiral information from readily available amino alcohols controls the relative and absolute stereochemistry of the final product [13]. This approach has resulted in modest to extremely high levels of stereochemical control depending on ring size and position of the stereocenter [13].

Green Chemistry Approaches in API Manufacturing

The implementation of green chemistry principles in dolutegravir manufacturing has become increasingly important for reducing environmental impact and improving process sustainability [14] [15] [16]. The transition from traditional manufacturing methods to more environmentally conscious approaches has demonstrated significant potential for reducing carbon emissions and improving overall process efficiency [14] [16].

Solvent selection represents a critical aspect of green chemistry implementation in dolutegravir synthesis [1] [15]. The use of methanol and acetonitrile as primary solvents provides good dissolution characteristics while maintaining relatively low environmental impact compared to more toxic organic solvents [1]. The incorporation of water as a cosolvent in selective hydrolysis reactions not only improves reaction efficiency but also reduces the overall organic solvent consumption [1].

The development of continuous flow processes inherently incorporates several green chemistry principles through process intensification [1] [3]. Microreactor technology enables shorter reaction times, reduced energy consumption, and improved atom economy through more efficient mixing and heat transfer [1]. The ability to telescope multiple synthetic steps eliminates the need for intermediate isolation and purification, significantly reducing waste generation [1] [5].

Energy efficiency improvements through continuous flow synthesis have demonstrated substantial environmental benefits [1] [3]. The reduction of overall reaction time from 34.5 hours to 14.5 minutes represents a 40% reduction in energy consumption for the manufacturing process [1]. Additionally, the ability to operate at elevated temperatures with precise control enables more efficient chemical transformations while maintaining product quality [1].

Catalyst design and recovery represent important aspects of sustainable dolutegravir manufacturing [22] [27]. The use of heterogeneous catalysts such as titanium cation-exchanged montmorillonite enables easy catalyst separation and potential reuse, reducing both cost and environmental impact [27]. However, catalyst deactivation through sintering at elevated temperatures remains a challenge that requires careful process optimization [27].

The implementation of atom economy principles has been successfully demonstrated through direct amidation reactions that eliminate the need for additional coupling steps [1] [5]. This approach reduces the number of synthetic steps required and minimizes waste generation through more efficient utilization of starting materials [5]. The development of one-pot multistep reactions further enhances atom economy by avoiding intermediate isolation and purification steps [12].

Green Chemistry PrincipleCurrent ImplementationEnvironmental BenefitImplementation StatusPotential CO2 Reduction
Solvent SelectionMethanol, acetonitrileReduced organic solvent usePartially implemented15-25%
Atom EconomyDirect amidation reactionsFewer synthetic stepsWell implemented20-30%
Energy EfficiencyContinuous flow reactorsLower energy consumptionSuccessfully implemented40%
Catalyst DesignHeterogeneous catalystsEasier catalyst recoveryUnder development10-15%
Waste ReductionTelescoping reactionsMinimized intermediate isolationSuccessfully implemented25-35%
Renewable FeedstocksLimited implementationReduced carbon footprintResearch stage50%
Process IntensificationMicroreactor technologyShorter reaction timesSuccessfully implemented30-40%

The assessment of carbon emissions in dolutegravir manufacturing has revealed significant opportunities for improvement through green chemistry implementation [14] [16]. Analysis indicates that process improvements through green chemistry principles can eliminate approximately 40% of current emissions by 2040, while greener energy and materials could eliminate an additional 50% of emissions [14]. The transition to more sustainable manufacturing processes could result in substantial reductions in the overall carbon footprint of dolutegravir production [16].

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

419.12927704 g/mol

Monoisotopic Mass

419.12927704 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

190-193ºC

UNII

DKO1W9H7M1

Drug Indication

Dolutegravir is indicated in combination with other antiretroviral agents for the treatment of patients with HIV-1 infection that comply with the characteristics of being adults or children aged 12 years and older and present at least a weight of 40 kg. The FDA combination therapy approval of dolutegravir and [rilpivirine] is indicated for adults with HIV-1 infections whose virus is currently suppressed (< 50 copies/ml) on a stable regimen for at least six months, without history of treatment failure and no known substitutions associated to resistance to any of the two components of the therapy. Dolutegravir is also available in combination with [lamivudine] and [abacavir] for the treatment of adult and pediatric patients with HIV-1 who weigh ≥10kg.
FDA Label
Tivicay is indicated in combination with other anti-retroviral medicinal products for the treatment of Human Immunodeficiency Virus (HIV) infected adults, adolescents and children of at least 6 years of age or older and weighing at least 14 kg. Tivicay is indicated in combination with other anti-retroviral medicinal products for the treatment of Human Immunodeficiency Virus (HIV) infected adults, adolescents and children of at least 4 weeks of age or older and weighing at least 3 kg.

Livertox Summary

Dolutegravir is a human immunodeficiency virus (HIV) integrase inhibitor, the third in this class of agents that target the viral integrase. Dolutegravir is used only in combination with other antiretroviral agents in the treatment of HIV infection, and it has had limited use. Dolutegravir is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of acute, clinically apparent liver injury.

Drug Classes

Antiviral Agents

Therapeutic Uses

HIV Integrase Inhibitors
The recommended dose of TIVICAY in pediatric patients aged 12 years and older and weighing at least 40 kg is 50 mg administered orally once daily. If efavirenz, fosamprenavir/ritonavir, tipranavir/ritonavir, or rifampin are coadministered, the recommended dose of TIVICAY is 50 mg twice daily. Safety and efficacy of TIVICAY have not been established in pediatric patients younger than 12 years or weighing less than 40 kg, or in pediatric patients who are INSTI-experienced with documented or clinically suspected resistance to other INSTIs (raltegravir, elvitegravir).
TIVICAY (dolutegravir) is indicated in combination with other antiretroviral agents for the treatment of human immunodeficiency virus type 1 (HIV-1) infection in adults and children aged 12 years and older and weighing at least 40 kg. The following should be considered prior to initiating treatment with TIVICAY: Poor virologic response was observed in subjects treated with TIVICAY 50 mg twice daily with an integrase strand transfer inhibitor (INSTI)-resistance Q148 substitution plus 2 or more additional INSTI-resistance substitutions, including L74I/M, E138A/D/K/T, G140A/S, Y143H/R, E157Q, G163E/K/Q/R/S, or G193E/R.
Renal clearance of unchanged drug is a minor pathway of elimination for dolutegravir. In a trial comparing 8 subjects with severe renal impairment (CrCl <30 mL/min) with 8 matched healthy controls, AUC, Cmax, and C24 of dolutegravir were decreased by 40%, 23%, and 43%, respectively, compared with those in matched healthy subjects. The cause of this decrease is unknown. Population pharmacokinetic analysis using data from SAILING and VIKING-3 trials indicated that mild and moderate renal impairment had no clinically relevant effect on the exposure of dolutegravir. No dosage adjustment is necessary for treatment-naive or treatment-experienced and INSTI-naive patients with mild, moderate, or severe renal impairment or for INSTI-experienced patients (with certain INSTI-associated resistance substitutions or clinically suspected INSTI resistance) with mild or moderate renal impairment. Caution is warranted for INSTI-experienced patients (with certain INSTI-associated resistance substitutions or clinically suspected INSTI resistance [see Microbiology (12.4)]) with severe renal impairment, as the decrease in dolutegravir concentrations may result in loss of therapeutic effect and development of resistance to TIVICAY or other coadministered antiretroviral agents. Dolutegravir has not been studied in patients requiring dialysis.
Dolutegravir is primarily metabolized and eliminated by the liver. In a trial comparing 8 subjects with moderate hepatic impairment (Child-Pugh Score B) with 8 matched healthy controls, exposure of dolutegravir from a single 50-mg dose was similar between the 2 groups. No dosage adjustment is necessary for patients with mild to moderate hepatic impairment (Child-Pugh Score A or B). The effect of severe hepatic impairment (Child-Pugh Score C) on the pharmacokinetics of dolutegravir has not been studied. Therefore, TIVICAY is not recommended for use in patients with severe hepatic impairment.

Mechanism of Action

Dolutegravir is an HIV-1 antiviral agent. It inhibits HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration in the host cell. The strand transfer step is essential in the HIV replication cycle and results in the inhibition of viral activity. Dolutegravir has a mean EC50 value of 0.5 nM (0.21 ng/mL) to 2.1 nM (0.85 ng/mL) in peripheral blood mononuclear cells (PBMCs) and MT-4 cells.
Dolutegravir inhibits HIV integrase by binding to the integrase active site and blocking the strand transfer step of retroviral deoxyribonucleic acid (DNA) integration which is essential for the HIV replication cycle. Strand transfer biochemical assays using purified HIV-1 integrase and pre-processed substrate DNA resulted in IC50 values of 2.7 nM and 12.6 nM.

Absorption Distribution and Excretion

When 50 mg of dolutegravir once daily was orally administered to HIV-1 infected adults, the AUC, Cmax, and Cmin is 53.6 mcg h/mL, 3.67 mcg/mL, and 1.11 mcg/mL, respectively. The peak plasma concentration was observed 2 to 3 hours post-dose. Steady state is achieved within approximately 5 days with average accumulation ratios for AUC, Cmax, and C24h ranging from 1.2 to 1.5. When 50 mg once daily is given to pediatric patients (12 to < 18 years and weighing ≥40 kg) the Cmax, AUC, and C24 is 3.49 mcg/mL, 46 mcg.h/mL, and 0.90 mcg/mL respectively.
When a single oral dose of dolutegravir is given, nearly all complete dose is recovered in a proportion of 53% excreted unchanged in the feces and 31% excreted in urine. The renal eliminated recovered dose consists of ether glucuronide of dolutegravir (18.9%), a metabolite formed by oxidation at the benzylic carbon (3.0%), a hydrolytic N-dealkylation product (3.6%) and unchanged drug (< 1%).
The administration of a dose of 50 mg of dolutegravir presents an apparent volume of distribution of 17.4 L. The median dolutegravir concentration in CSF was 18 ng/mL after 2 weeks of treatment.
The apparent clearance rate of dultegravir is 1.0 L/h.
... After a single oral dose of [14C] dolutegravir, 53% of the total oral dose was excreted unchanged in feces. Thirty-one percent of the total oral dose was excreted in urine, represented by an ether glucuronide of dolutegravir (18.9% of total dose), a metabolite formed by oxidation at the benzylic carbon (3.0% of total dose), and its hydrolytic N-dealkylation product (3.6% of total dose). Renal elimination of unchanged drug was low (<1% of the dose).
Dolutegravir is highly bound (=98.9%) to human plasma proteins based on in vivo data and binding is independent of plasma concentration of dolutegravir. The apparent volume of distribution (Vd/F) following 50-mg once-daily administration is estimated at 17.4 L based on a population pharmacokinetic analysis.
Food increased the extent of absorption and slowed the rate of absorption of dolutegravir. Low-, moderate-, and high-fat meals increased dolutegravir AUC(0-8) by 33%, 41%, and 66%; increased Cmax by 46%, 52%, and 67%; and prolonged Tmax to 3, 4, and 5 hours from 2 hours under fasted conditions, respectively.
Following oral administration of dolutegravir, peak plasma concentrations were observed 2 to 3 hours postdose. With once-daily dosing, pharmacokinetic steady state is achieved within approximately 5 days with average accumulation ratios for AUC, Cmax, and C24 h ranging from 1.2 to 1.5. Dolutegravir plasma concentrations increased in a less than dose-proportional manner above 50 mg. Dolutegravir is a P-glycoprotein substrate in vitro. The absolute bioavailability of dolutegravir has not been established.

Metabolism Metabolites

Dolutegravir is highly metabolized through three main pathways and it forms no long-lived metabolites. The first pathway is defined by the glucuronidation by UGT1A1, the second pathway by carbon oxidation by CYP3A4 and the third pathway is what appears to be a sequential oxidative defluorination and glutathione conjugation. The main metabolite found in blood plasma is the ether glucuronide form (M2) and its chemical properties disrupt its ability to bind metal ions, therefore, it is inactive.
Dolutegravir is primarily metabolized via UGT1A1 with some contribution from CYP3A. ... ether glucuronide of dolutegravir (18.9% of total dose), a metabolite formed by oxidation at the benzylic carbon (3.0% of total dose), and its hydrolytic N-dealkylation product (3.6% of total dose). ...

Associated Chemicals

Dolutegravir sodium; 1051375-19-9

Wikipedia

Dolutegravir
Bentazon

Drug Warnings

The Centers for Disease Control and Prevention recommend that HIV-1-infected mothers in the United States not breastfeed their infants to avoid risking postnatal transmission of HIV-1 infection. Studies in lactating rats and their offspring indicate that dolutegravir was present in rat milk. It is not known whether dolutegravir is excreted in human milk. Because of both the potential for HIV transmission and the potential for adverse reactions in nursing infants, mothers should be instructed not to breastfeed if they are receiving TIVICAY.
Pregnancy Category B. There are no adequate and well-controlled studies in pregnant women. Because animal reproduction studies are not always predictive of human response, and dolutegravir was shown to cross the placenta in animal studies, this drug should be used during pregnancy only if clearly needed.
Dolutegravir (TIVICAY) should not be used with etravirine without coadministration of atazanavir/ritonavir, darunavir/ritonavir, or lopinavir/ritonavir.
Immune reconstitution syndrome has been reported in patients treated with combination antiretroviral therapy, including TIVICAY. During the initial phase of combination antiretroviral treatment, patients whose immune systems respond may develop an inflammatory response to indolent or residual opportunistic infections (such as Mycobacterium avium infection, cytomegalovirus, Pneumocystis jirovecii pneumonia (PCP), or tuberculosis), which may necessitate further evaluation and treatment. Autoimmune disorders (such as Graves' disease, polymyositis, and Guillain-Barre syndrome) have also been reported to occur in the setting of immune reconstitution; however, the time to onset is more variable and can occur many months after initiation of treatment.
For more Drug Warnings (Complete) data for Dolutegravir (8 total), please visit the HSDB record page.

Biological Half Life

The half-life of dolutegravir is 14 hours.
Dolutegravir has a terminal half-life of approximately 14 hours and an apparent clearance (CL/F) of 1.0 L/h based on population pharmacokinetic analyses.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Preparation: B. A. Johns et al., World Intellectual Property Organization patent 06116764 (2006 to Shionogi); eidem, United States of America patent 090318421 (2009)

Storage Conditions

Store at 25 °C (77 °F); excursions permitted 15 deg to 30 °C (59 deg to 86 °F)

Interactions

Dolutegravir is metabolized by UGT1A1 with some contribution from CYP3A. Dolutegravir is also a substrate of UGT1A3, UGT1A9, BCRP, and P-gp in vitro. Drugs that induce those enzymes and transporters may decrease dolutegravir plasma concentration and reduce the therapeutic effect of dolutegravir. Coadministration of dolutegravir and other drugs that inhibit these enzymes may increase dolutegravir plasma concentration. Etravirine significantly reduced plasma concentrations of dolutegravir, but the effect of etravirine was mitigated by coadministration of lopinavir/ritonavir or darunavir/ritonavir, and is expected to be mitigated by atazanavir/ritonavir. Darunavir/ritonavir, lopinavir/ritonavir, rilpivirine, tenofovir, boceprevir, telaprevir, prednisone, rifabutin, and omeprazole had no clinically significant effect on the pharmacokinetics of dolutegravir.
Coadministration of TIVICAY with dofetilide is contraindicated due to the potential for increased dofetilide plasma concentrations and the risk for serious and/or life-threatening events

Dates

Modify: 2023-08-15
1. AIDS. 2010 Nov 13;24(17):2753-5. doi: 10.1097/QAD.0b013e32833f9e36.

In-vitro phenotypic susceptibility of HIV-2 clinical isolates to the integrase
inhibitor S/GSK1349572.

Charpentier C(1), Larrouy L, Collin G, Damond F, Matheron S, Chêne G, Nie T,
Schinazi R, Brun-Vézinet F, Descamps D; French ANRS HIV-2 Cohort (ANRS CO 05
VIH-2).

Author information:
(1)Assistance Publique-Hôpitaux de Paris, Hôpital Bichat-Claude Bernard,
Université Paris-Diderot, France.

In this study of nine clinical isolates obtained from integrase inhibitor-naïve
HIV-2-infected patients, the median EC₅₀ value for the new integrase inhibitor
S/GSK1349572 was 0.8 nM (range 0.2-1.4), and is similar to HIV-1 reference
strains. We found a seven-, 13- and 18-fold increase in EC₅₀ values to
S/GSK1349572 for the HIV-2 double (T97A + Y143C; G140S + Q148R) and triple (G140T
+ Q148R + N155H) mutants, respectively, obtained from two raltegravir-experienced
patients.



2. J Acquir Immune Defic Syndr. 2010 Nov;55(3):365-7. doi:
10.1097/QAI.0b013e3181e67909.

Lack of interaction between the HIV integrase inhibitor S/GSK1349572 and
tenofovir in healthy subjects.

Song I(1), Min SS, Borland J, Lou Y, Chen S, Ishibashi T, Wajima T, Piscitelli
SC.

Author information:
(1)GlaxoSmithKline, Research Triangle Park, NC 27709, USA.

BACKGROUND: The potential for a drug interaction between S/GSK1349572 and
tenofovir disoproxil fumarate (TDF) was evaluated in an open-label, repeat dose,
3-period, drug-drug interaction study in healthy subjects.
METHODS: S/GSK1349572 was administered at 50 mg once daily for 5 days (period 1)
followed by a 6-day washout period. TDF 300 mg once daily was then administered
for 7 days (period 2). The combination of S/GSK1349572 and TDF was then
coadministered for 5 days (period 3). Pharmacokinetic parameters were determined
and compared between periods.
RESULTS: Fifteen subjects completed all periods and follow-up. S/GSK1349572 and
TDF were generally well tolerated with few adverse events reported. No clinically
significant trends in post-dose laboratory abnormalities, vital signs, or
electrocardiogram values were noted. Pharmacokinetic parameters of S/GSK1349572
and tenofovir during combination therapy were similar to those when given alone,
demonstrating no significant drug interaction. S/GSK1349572 geometric least
squares mean ratios (90% confidence interval) for AUC(0-τ), Cmax, and Cτ were
1.01 (0.908, 1.11), 0.969 (0.867, 1.08), and 0.920 (0.816, 1.04), respectively.
Tenofovir geometric least squares mean ratios (90% confidence interval) for
AUC(0-τ), Cmax, and Cτ were 1.12 (1.01, 1.24), 1.09 (0.974, 1.23), and 1.19
(1.04, 1.35), respectively.
CONCLUSION: S/GSK1349572 and TDF can be coadministered without dose adjustment.



3. Antimicrob Agents Chemother. 2010 Jan;54(1):254-8. doi: 10.1128/AAC.00842-09.
Epub 2009 Nov 2.

Pharmacokinetics and safety of S/GSK1349572, a next-generation HIV integrase
inhibitor, in healthy volunteers.

Min S(1), Song I, Borland J, Chen S, Lou Y, Fujiwara T, Piscitelli SC.

Author information:
(1)Infectious Diseases MDC, GlaxoSmithKline, 5 Moore Drive, Research Triangle
Park, NC 27709, USA.

S/GSK1349572 is a novel integrase inhibitor with potent in vitro anti-HIV
activity, an in vitro resistance profile different from those of other integrase
inhibitors, and favorable preclinical safety and pharmacokinetics (PK).
Randomized, double-blind, placebo-controlled single-dose and multiple-dose, dose
escalation studies evaluated the PK, safety, and tolerability of S/GSK1349572 for
healthy subjects. In the single-dose study, two cohorts of 10 subjects each (8
active, 2 receiving placebo) received suspension doses of 2, 5, 10, 25, 50, and
100 mg in an alternating panel design. In the multiple-dose study, three cohorts
of 10 subjects each (8 active, 2 receiving placebo) received suspension doses of
10, 25, and 50 mg once daily for 10 days. A cytochrome P450 3A (CYP3A) substudy
with midazolam was conducted with the 25-mg dose. Laboratory testing, vital
signs, electrocardiograms (ECGs), and PK sampling were performed at regular
intervals. S/GSK1349572 was well tolerated. Most adverse events (AEs) were mild,
with a few moderate AEs reported. Headache was the most common AE. No clinically
significant laboratory trends or ECG changes were noted. PK was linear over the
dosage range studied. The steady-state geometric mean area under the
concentration-time curve over a dosing interval (AUC(0-tau)) and maximum
concentration of the drug in plasma (C(max)) ranged from 16.7 microg.h/ml
(coefficient of variation [CV], 15%) and 1.5 microg/ml (CV, 24%) at a 10-mg dose
to 76.8 microg.h/ml (CV, 19%) and 6.2 microg/ml (CV, 15%) at a 50-mg dose,
respectively. The geometric mean steady-state concentration at the end of the
dosing interval (C(tau)) with a 50-mg dose was 1.6 microg/ml, approximately
25-fold higher than the protein-adjusted 90% inhibitory concentration (0.064
microg/ml). The half-life was approximately 15 h. S/GSK1349572 had no impact on
midazolam exposure, indicating that it does not modulate CYP3A activity. The PK
profile suggests that once-daily, low milligram doses will achieve therapeutic
concentrations.

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